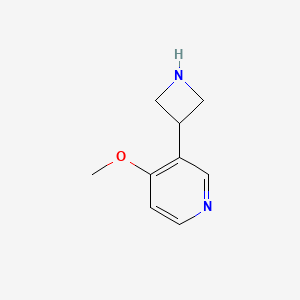

3-(3-Azetidinyl)-4-methoxypyridine

Description

Overview of Azetidine (B1206935) and Pyridine (B92270) Scaffolds in Bioactive Molecules

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in drug discovery. nih.gov Its strained nature, while providing a degree of instability, also imparts a rigid and defined three-dimensional geometry that can be exploited for precise interactions with protein binding sites. mdpi.comresearchgate.net Though less common than their five- and six-membered counterparts, azetidines are found in several approved drugs and are increasingly utilized in medicinal chemistry to fine-tune the pharmacological properties of molecules. nih.gov For instance, the inclusion of an azetidine ring can enhance a compound's metabolic stability and cellular permeability. mdpi.com

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent structural units in pharmaceuticals. mdpi.comresearchgate.net Its presence can significantly influence a molecule's physicochemical properties, such as improving biochemical potency, metabolic stability, and addressing protein-binding issues. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. nih.gov Many natural products, including vitamins like niacin and alkaloids, feature a pyridine core. researchgate.net

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are of paramount importance in the field of drug discovery, with statistics indicating that a majority of FDA-approved small-molecule drugs contain at least one such ring system. nih.gov Their prevalence is attributed to their ability to engage in a wide range of biological interactions, including hydrogen bonding, and their structural diversity allows for the creation of vast libraries of compounds for screening against various diseases. nih.gov These heterocycles are found in a plethora of natural products and synthetic drugs, underscoring their versatility and significance in medicinal chemistry. nih.gov

Contextualization of 3-(3-Azetidinyl)-4-methoxypyridine as a Research Target

The compound this compound and its derivatives are of particular interest as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them a key target for drug development. nih.gov The combination of the azetidine and methoxypyridine scaffolds in a single molecule provides a unique framework for achieving high affinity and selectivity for specific nAChR subtypes.

Research into structurally similar compounds has highlighted the potential of this chemical class. For example, derivatives of 3-((azetidinyl)methoxy)pyridine have been synthesized and evaluated for their binding to nAChRs, with some exhibiting low picomolar affinity. nih.gov The methoxy (B1213986) group on the pyridine ring can also play a crucial role in modulating the electronic properties and binding interactions of the molecule. nih.gov The exploration of compounds like this compound is therefore a logical step in the ongoing effort to develop novel therapeutics targeting nAChRs.

Detailed Research Findings

While specific research data on this compound is limited in publicly available literature, the biological activity of closely related analogs provides valuable insights into its potential as a research target. The following table presents data for a structurally similar compound, 5-Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, which has been studied for its interaction with nicotinic acetylcholine receptors.

Table 1: In Vitro Binding Affinity of a 3-(Azetidinylmethoxy)pyridine Analog

| Compound | Target | KD (pM) | Bmax (fmol/mg protein) | Tissue Source |

|---|---|---|---|---|

| 5-Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine | Nicotinic Acetylcholine Receptor | 36 ± 9 | 90 ± 17 | Rat Cortex |

| 5-Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine | Nicotinic Acetylcholine Receptor | 30 ± 9 | 207 ± 33 | Rat Thalamus |

Data sourced from a study on a novel nicotinic acetylcholine receptor ligand. nih.gov

The data for this analog demonstrates exceptionally high affinity (as indicated by the low picomolar KD values) for nAChRs in different regions of the brain. This suggests that the core 3-(azetidinylmethoxy)pyridine scaffold is a potent pharmacophore for this receptor class. The different binding capacities (Bmax) in the cortex and thalamus also point to a potential for subtype selectivity. These findings strongly support the rationale for the synthesis and evaluation of this compound and its derivatives as potential modulators of nicotinic acetylcholine receptors.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-(azetidin-3-yl)-4-methoxypyridine |

InChI |

InChI=1S/C9H12N2O/c1-12-9-2-3-10-6-8(9)7-4-11-5-7/h2-3,6-7,11H,4-5H2,1H3 |

InChI Key |

KQGIHRFUZJQVQX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1)C2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Azetidinyl 4 Methoxypyridine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 3-(3-Azetidinyl)-4-methoxypyridine, the primary disconnection is at the carbon-carbon bond between the pyridine (B92270) and azetidine (B1206935) rings. This leads to two key synthons: a 3-azetidinyl nucleophile or electrophile and a 4-methoxypyridine (B45360) electrophile or nucleophile.

A logical and widely employed strategy involves a cross-coupling reaction. This retrosynthetic disconnection points towards a 3-halo-4-methoxypyridine and an azetidine-3-ylboronic acid derivative (or a similar organometallic species) as the key precursors. This approach is advantageous as it allows for the independent synthesis and subsequent coupling of the two heterocyclic systems.

Approaches to Azetidine Ring Formation

The construction of the four-membered azetidine ring can be challenging due to ring strain. Several methods have been developed to overcome this hurdle.

Cyclization Reactions (e.g., intramolecular cyclization of amino alcohols)

One of the most common and effective methods for synthesizing azetidines is the intramolecular cyclization of γ-amino alcohols. This reaction typically proceeds via activation of the hydroxyl group to a good leaving group (e.g., a mesylate or tosylate), followed by intramolecular nucleophilic substitution by the amine.

The general reaction is as follows:

Source: Adapted from various azetidine synthesis literature.

This method is versatile and allows for the introduction of various substituents on the azetidine ring by starting with appropriately substituted amino alcohols.

Cycloaddition Reactions (e.g., [2+2] cycloadditions)

[2+2] cycloaddition reactions offer a direct route to the azetidine core. A notable example is the reaction between an imine and an alkene, often photochemically induced, to form a substituted azetidine. This approach can provide a high degree of stereocontrol.

A representative scheme for a [2+2] cycloaddition to form an azetidine is shown below:

Source: Based on general principles of [2+2] cycloaddition for azetidine synthesis.

Ring Contraction and Expansion Methods

Alternative strategies to form the azetidine ring involve the manipulation of other ring systems.

Ring Contraction: N-sulfonylated α-bromo pyrrolidinones can undergo a one-pot nucleophilic addition and ring contraction to yield α-carbonylated N-sulfonylazetidines. This method is robust and allows for the incorporation of various nucleophiles.

Ring Expansion: The reaction of methylene aziridines with a rhodium-bound carbene can lead to a one-carbon ring expansion, yielding highly substituted methylene azetidines with excellent regio- and stereoselectivity.

Pyridine Ring Functionalization and Introduction

The synthesis of the 4-methoxypyridine moiety and its functionalization for coupling are critical steps.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

A common strategy for introducing the azetidinyl group at the 3-position of 4-methoxypyridine involves a halogenation step followed by a palladium-catalyzed cross-coupling reaction.

Halogenation: 4-Methoxypyridine can be selectively halogenated at the 3-position. For instance, bromination can be achieved using various brominating agents. The resulting 3-bromo-4-methoxypyridine is a key intermediate for cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing this compound, this would involve the coupling of 3-bromo-4-methoxypyridine with an N-protected azetidine-3-boronic acid derivative, such as N-Boc-azetidine-3-boronic acid.

The reaction is typically catalyzed by a palladium complex with a suitable ligand and requires a base.

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions of halo-pyridines with boronic acids, which are analogous to the synthesis of the target compound.

| Entry | Halopyridine | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | 100 | 85 |

| 2 | 3-Iodopyridine | 4-Methylphenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 90 | 92 |

| 3 | 3-Bromo-4-methoxypyridine | N-Boc-azetidine-3-boronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | - | Cs2CO3 | Dioxane/H2O | 100 | 78 |

This table is illustrative and based on typical conditions reported in the literature for similar Suzuki-Miyaura reactions. The yield for entry 3 is a representative value for such couplings.

Following the cross-coupling, the N-Boc protecting group on the azetidine can be removed under acidic conditions to yield the final product, this compound.

Methoxylation and Other Etherification Strategies

The introduction of the 4-methoxy group onto the pyridine ring is a critical step in the synthesis of this compound. A common precursor for this transformation is the corresponding 4-pyridone derivative. The methoxylation can be achieved through several etherification strategies.

One straightforward method involves the O-alkylation of a 3-substituted-4-pyridone with a methylating agent. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the pyridone, forming a more nucleophilic pyridoxide ion. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The choice of solvent and base is crucial for the efficiency of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being employed.

Alternatively, the 4-methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen (e.g., chlorine or bromine), at the 4-position. The reaction with sodium methoxide (NaOMe) in a polar solvent like methanol or dioxane can effectively displace the leaving group to yield the desired 4-methoxypyridine derivative. This approach is particularly useful when the pyridine core is assembled with the leaving group already in place.

| Precursor | Reagents | Product | Notes |

| 3-(Azetidin-3-yl)pyridin-4(1H)-one | CH₃I, Base (e.g., K₂CO₃) | 3-(Azetidin-3-yl)-4-methoxypyridine | Standard O-alkylation. |

| 3-(Azetidin-3-yl)-4-chloropyridine | NaOMe, Methanol | 3-(Azetidin-3-yl)-4-methoxypyridine | Nucleophilic aromatic substitution. |

Directed Metalation and Substitution Patterns

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of 4-methoxypyridine, the methoxy (B1213986) group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position by a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be quenched with an appropriate electrophile to introduce a substituent at the 3-position.

However, when a substituent is already present at the 3-position, the regioselectivity of a subsequent metalation can be influenced by the nature of that existing group. For the synthesis of this compound, a plausible retrosynthetic approach would involve the metalation of 4-methoxypyridine at the 3-position, followed by reaction with an azetidine-based electrophile. The choice of the specific lithium base and reaction conditions is critical to achieve the desired regioselectivity and avoid side reactions. For instance, the use of a mixed lithium-zinc base (LiTMP/ZnCl₂·TMEDA) has been shown to effectively deprotonate 4-methoxypyridine at the 3-position, which can then be intercepted by iodine. researchgate.net

Coupling Strategies for Azetidinyl and Methoxypyridine Moieties

Modern cross-coupling reactions provide a versatile and efficient means to connect the azetidine and 4-methoxypyridine moieties. These methods typically involve the reaction of a functionalized azetidine with a functionalized pyridine in the presence of a transition metal catalyst, most commonly palladium.

A key strategy is the Suzuki-Miyaura coupling, which would involve the reaction of an azetidin-3-yl boronic acid or ester with a 3-halo-4-methoxypyridine (e.g., 3-bromo-4-methoxypyridine). The reaction is catalyzed by a palladium(0) complex with appropriate ligands, such as phosphines, and requires a base to facilitate the transmetalation step.

Another powerful method is the Negishi coupling, which utilizes an organozinc reagent. In this case, an azetidin-3-ylzinc halide could be coupled with a 3-halo-4-methoxypyridine under palladium or nickel catalysis. The Negishi coupling is known for its high functional group tolerance and reactivity.

The Buchwald-Hartwig amination offers a route to form a C-N bond between the pyridine ring and the azetidine nitrogen. While this would not directly form this compound, it is a relevant strategy for synthesizing related structures where the azetidine is linked via its nitrogen atom.

| Coupling Reaction | Azetidine Reagent | Pyridine Reagent | Catalyst/Reagents |

| Suzuki-Miyaura | Azetidin-3-ylboronic acid/ester | 3-Bromo-4-methoxypyridine | Pd(0) catalyst, Base |

| Negishi | Azetidin-3-ylzinc halide | 3-Bromo-4-methoxypyridine | Pd(0) or Ni(0) catalyst |

Ether Linkage Formation (e.g., Mitsunobu reaction)

While the primary structure of this compound involves a direct C-C bond between the two rings, related analogues can be synthesized with an ether linkage. The Mitsunobu reaction is a classic method for forming ether bonds with inversion of stereochemistry at the alcohol carbon. This reaction could be employed to connect a 3-hydroxyazetidine derivative to a 3-hydroxy-4-methoxypyridine. The reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Amide or Alkyl Linker Synthesis

Similarly, derivatives of the target compound can be prepared with an amide or alkyl linker between the azetidine and methoxypyridine rings. Amide bond formation can be achieved by coupling an azetidine-3-carboxylic acid with a 3-amino-4-methoxypyridine (B1276461) using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). An alkyl linker can be introduced through various methods, including the alkylation of an N-unsubstituted azetidine with a haloalkyl-substituted methoxypyridine.

Stereoselective Synthesis and Chiral Resolution Techniques

Since the 3-position of the azetidine ring is a potential stereocenter, the stereoselective synthesis of this compound is of significant interest. Several strategies can be employed to obtain enantiomerically pure or enriched material.

One approach is to start from a chiral precursor. For instance, chiral azetidin-3-ones can be synthesized from chiral N-propargylsulfonamides through a gold-catalyzed oxidative cyclization. nih.gov These chiral ketones can then be further functionalized to introduce the pyridine moiety. Another strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction step. For example, chiral sulfinimines can be used to synthesize enantiopure trans-2-aryl-3-chloroazetidines.

Alternatively, a racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid or amine, followed by separation of the diastereomers by crystallization. Chiral chromatography, using a chiral stationary phase (CSP), is another powerful technique for the separation of enantiomers. mdpi.com

Protecting Group Strategies for Sensitive Functionalities

The synthesis of this compound often requires the use of protecting groups to mask reactive functionalities and prevent unwanted side reactions. The azetidine nitrogen is typically protected during many synthetic transformations. The tert-butoxycarbonyl (Boc) group is a common choice, as it is stable under a wide range of reaction conditions and can be readily removed with acid. The benzyl (Bn) group is another option, which can be removed by hydrogenolysis.

The choice of protecting group for the azetidine nitrogen is crucial, as it can also influence the reactivity of the ring. For example, the Boc group can facilitate the deprotonation of the C-2 position of the azetidine ring.

For the pyridine moiety, if the synthesis proceeds through a 4-hydroxypyridine intermediate, the hydroxyl group may need to be protected. Common protecting groups for hydroxyls include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl ethers. These groups can be removed under specific conditions that are orthogonal to the deprotection of the azetidine nitrogen. Careful planning of the protecting group strategy is essential for the successful synthesis of the target molecule. neliti.comutsouthwestern.edu

| Functional Group | Protecting Group | Deprotection Conditions |

| Azetidine Nitrogen | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA, HCl) |

| Azetidine Nitrogen | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |

| Pyridine Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |

| Pyridine Hydroxyl | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |

Computational and Theoretical Studies of 3 3 Azetidinyl 4 Methoxypyridine Analogs

Molecular Modeling and Docking Simulations for Target Identification and Binding Mode Prediction

Molecular modeling and docking simulations are pivotal in identifying potential biological targets and predicting how a ligand, such as a 3-(3-Azetidinyl)-4-methoxypyridine analog, might bind to a protein. These techniques have been widely applied to predict binding positions and affinity. aalto.firsc.org

The analysis of ligand-protein interactions is crucial for understanding the determinants of binding affinity and selectivity. Computational tools can identify and visualize various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in a hypothetical docking study of a this compound analog with a target kinase, the azetidine (B1206935) ring might form a key hydrogen bond with a backbone carbonyl in the hinge region of the kinase, a common interaction for kinase inhibitors. The methoxy (B1213986) group could be involved in hydrophobic interactions within a specific pocket, while the pyridine (B92270) ring might participate in π-stacking or π-cation interactions with aromatic residues like tyrosine or tryptophan. nih.gov

These interactions can be summarized in a table to compare different analogs:

| Analog | Key Hydrogen Bonds | Hydrophobic Interactions | Other Interactions |

| Analog A | Azetidine N-H with Asp184 | Methoxy group with Val123, Leu175 | Pyridine ring π-stacking with Phe182 |

| Analog B | Pyridine N with Lys72 | Azetidine ring with Ala91, Ile154 | Water-mediated H-bond with Thr183 |

| Analog C | Methoxy O with Ser125 | Phenyl substituent with Trp87 | π-cation interaction with Arg188 |

This table presents hypothetical data for illustrative purposes.

Following the prediction of a binding pose, the strength of the interaction is often estimated by calculating the binding free energy. While various scoring functions are used in initial docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide more accurate estimations. aalto.firsc.org The binding free energy (ΔG_bind) is typically composed of several terms, including van der Waals energy, electrostatic energy, and solvation energy.

A hypothetical comparison of the calculated binding energies for different analogs targeting a specific protein might look like this:

| Analog | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| Analog A | -9.8 | -45.2 | -20.5 | 55.9 |

| Analog B | -8.5 | -40.1 | -15.8 | 47.4 |

| Analog C | -10.2 | -52.7 | -25.1 | 67.6 |

This table presents hypothetical data for illustrative purposes.

Generally, a lower binding free energy suggests a stronger and more stable protein-ligand complex. However, it is important to note that these calculations can sometimes overestimate the binding free energy compared to experimental values. nih.gov

Quantum Chemical Calculations (e.g., AM1, DFT)

Quantum chemical calculations, such as those using semi-empirical methods like AM1 or more robust methods like Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules.

DFT calculations can be used to determine a molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. epstem.net A smaller gap suggests that the molecule is more reactive. These calculations can also predict other properties like ionization potential and electron affinity, which can be correlated with biological activity. epstem.netnih.gov

The following table shows hypothetical electronic properties for this compound analogs calculated using DFT:

| Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Analog A | -6.2 | -1.5 | 4.7 | 3.1 |

| Analog B | -6.5 | -1.3 | 5.2 | 2.8 |

| Analog C | -6.0 | -1.8 | 4.2 | 3.5 |

This table presents hypothetical data for illustrative purposes.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Quantum chemical calculations can be used to analyze the conformational landscape of a molecule by calculating the relative energies of different conformers. This helps in understanding the preferred conformations of the this compound analogs in solution and within a protein's binding site. For flexible molecules, identifying the low-energy conformers is crucial for accurate docking studies.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. rsc.orgmdpi.com MD simulations are instrumental in assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein. physchemres.org

By running simulations for several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over time suggests a stable complex. nih.gov Furthermore, MD simulations can reveal the formation and breaking of interactions, providing a more detailed picture of the binding dynamics. physchemres.org For instance, a simulation might show that a water molecule plays a crucial role in mediating the interaction between the ligand and the protein, a detail that might be missed in static docking. aalto.fi

Structure Activity Relationship Sar Investigations of 3 3 Azetidinyl 4 Methoxypyridine Derivatives

SAR for Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Activity

Derivatives of 3-(3-Azetidinyl)-4-methoxypyridine have been extensively studied as ligands for nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological processes and are implicated in conditions like Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. The SAR exploration has been systematic, dissecting the roles of the azetidine (B1206935) ring, the pyridine (B92270) ring, and the linker connecting them.

Impact of Azetidine Ring Substituents (e.g., N-substitution, C-substitution, stereochemistry)

The azetidine ring is a key component for nAChR binding, and modifications to this four-membered heterocycle significantly influence potency and selectivity. The strain of the azetidine ring contributes to its unique reactivity and conformational properties.

N-Substitution: The nitrogen atom of the azetidine ring is a critical site for interaction. Generally, it is believed that this nitrogen is protonated at physiological pH, forming a crucial cationic interaction with the nAChR binding site. N-methylation of the azetidine ring in related pyrrolidine (B122466) analogs has been shown to restore binding affinities, suggesting that a substituted nitrogen can be well-tolerated and may enhance potency. nih.gov

C-Substitution: Introduction of substituents on the carbon atoms of the azetidine ring can have a profound impact on activity. For instance, the addition of one or two methyl groups at the 3-position of the azetidine ring in analogs of the potent analgesic ABT-594 resulted in a substantial decrease in both nAChR binding affinity and analgesic activity. nih.gov This suggests that steric bulk at this position is detrimental to receptor interaction.

Stereochemistry: The stereochemistry of the azetidinyl moiety is a critical determinant of nAChR activity. For many azetidinyl-containing nAChR ligands, the (S)-enantiomer exhibits significantly higher binding affinity and functional potency compared to the (R)-enantiomer. This stereoselectivity highlights the specific spatial arrangement required for optimal interaction with the receptor's binding pocket.

Table 1: Impact of Azetidine Ring Modifications on nAChR Activity

| Compound/Modification | Receptor Subtype | Key Finding | Reference |

| N-Methylation of Pyrrolidine Analog | α4β2-nAChR | Restored binding affinities. | nih.gov |

| 3-Methyl Substitution on Azetidine | nAChR | Substantially less active in binding and analgesic assays. | nih.gov |

| Ring Expansion (Azetidine to Pyrrolidine) | β2-nAChRs | Approximately 3-fold decrease in binding affinities. | nih.gov |

| Bicyclic Ring Replacement (3-azabicyclo[3.1.0]hex-2-yl) | β2-nAChRs | Over 300-fold decrease in binding affinities. | nih.gov |

Influence of Pyridine Ring Modifications (e.g., halogenation, methoxy (B1213986) position, other substituents)

The pyridine ring serves as the hydrogen-bond accepting moiety in the pharmacophore for nAChR agonists. Modifications to this ring, such as the introduction of halogens or altering the position of the methoxy group, have been extensively explored to fine-tune the pharmacological profile.

Halogenation: The introduction of halogen atoms to the pyridine ring can significantly modulate binding affinity and functional activity. For example, in a series of 5-substituted-6-halogeno-A-85380 derivatives, which are structurally related to this compound, many compounds exhibited higher binding affinity at α4β2-nAChRs than the potent nAChR agonist epibatidine. nih.gov Specifically, a 6-chloro substituent has been shown to be favorable for high-affinity binding. nih.gov

Methoxy Position and Other Substituents: The position of the methoxy group on the pyridine ring is crucial for activity. The 4-methoxy substitution, as in the parent compound, is a key feature. Moving or replacing this group can drastically alter the compound's properties. For instance, placing alkyl groups at the 5-position of 3-pyridyl ethers can dramatically decrease agonist character and increase antagonist properties. elsevierpure.com The introduction of a 3'-fluoropropyl group at the meta-position of the 3-pyridyl ether linked to the azetidine ring resulted in a compound with high affinity for the α4β2 receptor subtype. nih.gov

Table 2: Influence of Pyridine Ring Modifications on nAChR Activity

| Modification | Receptor Subtype | Key Finding | Reference |

| 2-, 4-, 5-, and 6-Substituents | Neuronal nAChRs | Profound effect on efficacy, leading to subtype-selective agonists and antagonists. | nih.gov |

| 5-Alkyl Substitution | α4β2 nAChRs | Reduces agonist character and increases antagonist character. | elsevierpure.com |

| 6-Halogeno Substitution | α4β2-nAChRs | Can lead to low picomolar affinity. | nih.gov |

| 3'-Fluoropropyl at meta-position | α4β2 nAChR | Resulted in a high-affinity ligand. | nih.gov |

SAR for Antimicrobial and Other Biological Activities

While the primary focus of research on this compound derivatives has been on nAChR activity, emerging studies suggest potential for these and structurally related compounds in other therapeutic areas, including as antimicrobial agents and as inhibitors of key enzymes in cell signaling pathways.

Substituent Effects on Antibacterial and Antifungal Potency

While direct SAR studies on the antimicrobial properties of this compound are limited, research on related azetidinyl-pyridine structures provides valuable insights. For instance, a series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives were synthesized and evaluated for their antimicrobial activity. In this series, compounds with a fluoro or chloro substituent on the phenyl ring (compounds 4a and 4b ) exhibited the most significant antibacterial and antifungal activity. nih.gov This suggests that electron-withdrawing groups on the N-phenyl substituent of the azetidinone ring enhance antimicrobial potency.

Furthermore, studies on other pyridine derivatives have shown that the presence of certain functional groups can enhance antimicrobial effects. For example, the presence of hydroxyl groups on an aromatic ring or the inclusion of other heterocyclic moieties can lead to increased antibacterial and antifungal activity. nih.gov

Table 3: Antimicrobial Activity of Related Azetidinyl-Pyridine Derivatives

| Compound | Substituent | Activity | Reference |

| 4a | 4-Fluoro phenyl | Most active in series | nih.gov |

| 4b | 4-Chloro phenyl | Most active in series | nih.gov |

Stereochemical Requirements for Biological Potency and Selectivity

No publicly available research data could be found to populate this section.

Pharmacological Evaluation Mechanism Oriented Preclinical Studies

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental in characterizing the interaction of a compound with specific molecular targets at the cellular level. For 3-(3-Azetidinyl)-4-methoxypyridine, the primary focus of such research would be on its affinity for and activity at various neurotransmitter receptors.

Nicotinic Acetylcholine (B1216132) Receptor Subtype Affinity and Selectivity Profiling (e.g., α4β2, α7)

Data from comprehensive literature searches indicate a lack of specific binding affinity and selectivity profiling for this compound at nicotinic acetylcholine receptor (nAChR) subtypes, including the α4β2 and α7 subtypes. While structurally related compounds have been investigated for their affinity to these receptors, no published Ki values or selectivity ratios are available for this compound itself.

Agonist, Partial Agonist, and Antagonist Activity Characterization

There is currently no publicly available information characterizing the functional activity of this compound as an agonist, partial agonist, or antagonist at nicotinic acetylcholine receptors or other receptor systems. Functional assays are crucial for determining the physiological response elicited by the binding of a compound to its receptor, and this information is not yet established for this specific molecule.

Cell-Based Assays for Intracellular Target Engagement (e.g., STAT3 DNA-binding inhibition)

No studies have been published detailing the effects of this compound in cell-based assays designed to measure engagement with intracellular targets. Specifically, there is no available data on its potential to inhibit STAT3 DNA-binding or to interact with other intracellular signaling pathways.

In Vivo Preclinical Studies in Animal Models

In vivo studies in animal models are essential for understanding the distribution, target engagement, and physiological effects of a compound in a living organism.

Receptor Occupancy and Distribution Studies (e.g., Positron Emission Tomography in animal brains)

There is no evidence in the scientific literature of in vivo receptor occupancy or distribution studies having been conducted for this compound. Techniques such as Positron Emission Tomography (PET) are often used to visualize and quantify the binding of a compound to its target receptors in the brain of living animals, but no such studies have been reported for this specific molecule.

Mechanistic Behavioral Studies

There is no specific information available in peer-reviewed scientific literature regarding mechanistic behavioral studies of this compound. Dedicated preclinical studies investigating the effects of this compound on substance self-administration in animal models have not been published. While related pyridine (B92270) and azetidine (B1206935) compounds have been investigated for their effects on the central nervous system, particularly as ligands for nicotinic acetylcholine receptors, data on self-administration behavior for this specific molecule is absent from current scientific records.

Pharmacokinetic Profiles

Detailed pharmacokinetic data for this compound in animal models are not available in the public domain. No published preclinical studies were identified that describe the absorption, distribution, metabolism, and excretion (ADME) profile of this specific compound. Consequently, parameters such as bioavailability, plasma half-life, volume of distribution, and clearance rates in any animal model remain uncharacterized in the scientific literature.

In Vitro Antimicrobial Activity Profiling

Spectrum of Activity against Bacterial and Fungal Strains

There are no published studies detailing the in vitro antimicrobial spectrum of activity for this compound. While the broader class of pyridine derivatives has been explored for potential antimicrobial properties against various pathogens, this specific compound has not been screened or reported for its activity against a panel of bacterial or fungal strains.

Minimum Inhibitory Concentration (MIC) Determinations

Consistent with the lack of spectrum activity data, no specific Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial or fungal organisms are available in the scientific literature. As a result, a data table of MIC values cannot be provided.

Mechanistic Insights into Antimicrobial Action

No research has been published investigating the mechanistic basis of any potential antimicrobial action for this compound. Studies exploring its effects on microbial cellular processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication, have not been conducted or reported.

Medicinal Chemistry and Drug Discovery Perspectives

3-(3-Azetidinyl)-4-methoxypyridine as a Lead Compound or Privileged Scaffold

The concept of a "lead compound" in drug discovery refers to a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. A "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification.

The this compound structure combines two key heterocyclic systems: a four-membered azetidine (B1206935) ring and a substituted pyridine (B92270) ring. The azetidine ring, a saturated nitrogen-containing heterocycle, has gained significant attention in medicinal chemistry. Its inclusion in a molecule can impart desirable physicochemical properties, such as improved solubility and metabolic stability, while also providing a rigid, three-dimensional structural element that can precisely orient substituents for optimal target engagement. Azetidine-containing compounds have been investigated for a range of therapeutic targets, including as inhibitors of Janus kinases (JAKs), demonstrating their versatility. google.com

The pyridine ring is a common feature in numerous approved drugs and bioactive molecules. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. The 4-methoxy substituent on the pyridine ring can influence the electronic properties of the ring and provide a potential metabolic site, which can be strategically modified during lead optimization.

Given these characteristics, the this compound scaffold can be considered a promising starting point for the development of novel therapeutics. Its potential as a privileged scaffold lies in the ability to functionalize both the azetidine and pyridine rings to target a variety of biological macromolecules.

Strategies for Lead Optimization and Analogue Design

Once a lead compound like this compound is identified, the next step is lead optimization, which involves systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. Several strategies could be employed for this purpose.

Table 1: Potential Lead Optimization Strategies for this compound

| Molecular Component | Modification Strategy | Rationale |

| Azetidine Ring | Substitution on the nitrogen atom | Introduce various alkyl or aryl groups to explore new binding interactions and modulate basicity. |

| Substitution at the 2- or 4-positions | Introduce stereocenters to investigate chiral recognition by the target. | |

| Pyridine Ring | Modification of the 4-methoxy group | Replace with other alkoxy groups, halogens, or small alkyl groups to fine-tune electronic properties and metabolic stability. |

| Substitution at other positions (2-, 5-, 6-) | Probe for additional binding pockets and enhance target selectivity. | |

| Linker | Variation of the connection point on the azetidine ring | Explore 2-substituted azetidine analogues to alter the spatial orientation of the pyridine ring. |

Analogue design would focus on creating a library of compounds around the core scaffold. For instance, structure-activity relationship (SAR) studies could be conducted by synthesizing analogues with different substituents on the pyridine ring to understand the electronic and steric requirements for optimal activity. Similarly, modification of the azetidine ring, such as N-alkylation or N-acylation, could provide insights into the role of the nitrogen atom in target binding.

Rational Drug Design Approaches Utilizing the Azetidine-Pyridine Core

Rational drug design utilizes the three-dimensional structure of the biological target to design and optimize ligands. If the target for this compound were known, computational tools could be powerfully employed.

Molecular Docking: The compound could be docked into the active site of the target protein to predict its binding mode and affinity. This would allow for the prioritization of analogues for synthesis.

Pharmacophore Modeling: A pharmacophore model could be developed based on the key interaction features of the lead compound. This model would then be used to screen virtual libraries for new compounds with a similar interaction profile but different chemical scaffolds.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the binding interactions and the role of conformational changes.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with significantly different molecular backbones. This approach is valuable for discovering novel intellectual property and improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For the this compound scaffold, several bioisosteric replacements could be considered:

Azetidine Ring Replacement: The azetidine ring could be replaced with other small, saturated heterocycles such as pyrrolidine (B122466) or piperidine. researchgate.netnih.govnih.gov This would alter the ring size and conformational flexibility, which could impact binding affinity and selectivity. The pyrrolidine ring, being a five-membered ring, offers a different conformational profile and has been extensively used in drug discovery. nih.govnih.gov

Pyridine Ring Replacement: The pyridine ring can be replaced by other aromatic or heteroaromatic rings. researchgate.netresearchgate.net For example, a phenyl ring would remove the hydrogen bond accepting nitrogen but could introduce new hydrophobic interactions. Other heterocycles like pyrimidine, pyrazine, or even bicyclic systems could be explored to alter the electronic distribution and vectoral projection of substituents. chemrxiv.org A particularly interesting bioisosteric replacement for the pyridine ring is a benzonitrile group, where the nitrile can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Azetidine | Pyrrolidine, Piperidine | Altered ring pucker and conformational flexibility, potential for new interactions. |

| Pyridine | Phenyl, Pyrimidine, Pyrazine, Thiophene | Modified electronic properties, hydrogen bonding capacity, and lipophilicity. researchgate.net |

| 4-Methoxypyridine (B45360) | 2-Difluoromethylpyridine | Can act as a bioisostere for pyridine-N-oxide, potentially improving metabolic stability. nih.govrsc.org |

Challenges in Synthetic Accessibility and Scalability for Drug Development

While the this compound scaffold is attractive from a medicinal chemistry standpoint, its practical application in drug development depends on its synthetic accessibility and the ability to scale up the synthesis in a cost-effective manner.

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring. rsc.org Several synthetic routes have been developed, often involving multi-step sequences. nih.govacs.orgacs.org These can include intramolecular cyclizations of appropriately functionalized acyclic precursors or the functionalization of a pre-existing azetidine ring. rsc.orgnih.gov

The synthesis of 4-methoxypyridine derivatives is generally more straightforward. acs.orgchemicalbook.comnih.govvanderbilt.eduresearchgate.net However, the coupling of the 3-azetidinyl and 4-methoxypyridine fragments would require careful selection of coupling chemistry to achieve good yields and avoid side reactions.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of azetidines, four-membered nitrogen-containing rings, has traditionally been a challenge for chemists. mit.edu However, recent advancements are paving the way for more efficient and versatile synthetic routes. Future research on 3-(3-Azetidinyl)-4-methoxypyridine will likely focus on developing novel synthetic methodologies that are both efficient and stereoselective.

One of the most common methods for producing azetidines is through the cyclization of a preformed chain by the nucleophilic displacement of a leaving group. acs.org Another widely used approach is the reduction of β-lactams (azetidin-2-ones), which are readily available starting materials. acs.org The stereochemistry of the substituents on the ring is generally retained during this reduction process. acs.org

Recent breakthroughs include the use of photocatalysis to drive the formation of azetidines from alkenes and oximes. mit.edu This light-driven reaction, facilitated by a photocatalyst that excites the molecules, allows for reactions that would not typically occur under normal conditions. mit.edu Computational models are also being developed to predict the outcomes of these reactions, expanding the range of accessible azetidine (B1206935) derivatives. mit.edu

Future synthetic strategies for this compound and its analogs could also explore intramolecular cross-coupling reactions of imines with alkoxycarbonyl compounds, a method that has shown promise in creating enantiomerically pure azetidin-2-ones. acs.org

Exploration of Undiscovered Biological Targets and Mechanisms

The pyridine (B92270) and azetidine moieties are present in numerous bioactive compounds, suggesting that this compound could interact with a range of biological targets. A significant area of future research will be the identification of these targets and the elucidation of the compound's mechanism of action.

Derivatives of similar structures have shown affinity for important biological targets. For instance, various pyridine-based compounds have been investigated as inhibitors of enzymes like human Aspartate/Asparagine-β-Hydroxylase (AspH), a potential target for anticancer therapy, and PI3K/mTOR, which are crucial in cell proliferation and metabolism. nih.govnih.gov Furthermore, azetidine-containing molecules have been developed as high-affinity antagonists for nicotinic α4β2 receptors, which are implicated in neurological disorders such as Alzheimer's and Parkinson's disease. researchgate.net

The mechanism of action for related compounds can vary widely, from the inhibition of specific enzymes to the modulation of complex signaling pathways. nih.govbeilstein-journals.org Future studies on this compound will likely employ a combination of in vitro assays, cell-based studies, and in vivo models to uncover its biological activity and therapeutic potential.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and reaction outcomes with increasing accuracy. mit.edumdpi.com For this compound, advanced computational modeling will be crucial for gaining a deeper understanding of its structure, reactivity, and interactions with biological targets.

Software packages that utilize methods like Assisted Model Building with Energy Refinement (AMBER) can be used to calculate the free energy of molecules and model their behavior. mdpi.com These tools can help in designing and optimizing the synthesis of novel compounds by predicting which precursor molecules are most likely to react successfully. mit.edu

Furthermore, computational approaches such as quantitative structure-activity relationship (QSAR) and molecular docking can be employed to predict the biological activity of this compound and to identify its potential binding sites on target proteins. jchemlett.com Molecular dynamics simulations can provide insights into the dynamic behavior of the compound and its target, helping to elucidate the mechanism of action at an atomic level. jchemlett.comnih.gov

Design of Highly Selective Pharmacological Probes for Biological Research

Once the biological targets of this compound are identified, a key research avenue will be the design and synthesis of highly selective pharmacological probes based on its structure. These probes are essential tools for studying the function of specific proteins and pathways in a biological context.

An important application of such probes is in Positron Emission Tomography (PET) imaging, which allows for the non-invasive visualization of biological processes in living organisms. researchgate.net By labeling a derivative of this compound with a positron-emitting radionuclide, researchers could develop novel imaging agents to study the distribution and activity of its target in the brain and other organs. researchgate.net

The development of these probes requires careful optimization of affinity and selectivity for the target of interest. This often involves the synthesis of a series of analogs and their evaluation through in vitro and in vivo studies. researchgate.net

Integration of Chemical Biology Tools for Target Validation

The definitive identification and validation of the biological targets of this compound will require the integration of sophisticated chemical biology tools. These techniques provide a powerful means to confirm target engagement and to understand the phenotypic consequences of modulating a target's function in a cellular environment.

One such approach is the use of "clickable" probes. These are modified versions of the compound of interest that contain a reactive handle, such as an alkyne or an azide. nih.gov These probes can be used in live cells to covalently label their protein targets. Subsequent analysis using techniques like in-gel fluorescence or mass spectrometry can then identify the proteins that have been tagged by the probe. nih.gov

Competition assays, where the unmodified compound is used to compete with the clickable probe for binding to the target, can further confirm specific target engagement in a cellular context. nih.gov The integration of these chemical biology strategies with genetic techniques, such as gene knockdown or mutation, provides a robust framework for validating the biological targets of novel compounds like this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Azetidinyl)-4-methoxypyridine, and what reagents/conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step strategies, including:

- Substitution reactions : Using azetidine derivatives and methoxypyridine precursors with sodium azide or potassium thiocyanate under anhydrous conditions .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between azetidine boronic acids and halogenated methoxypyridines. Catalyst selection (e.g., Pd(PPh₃)₄) and temperature control (60–80°C) are critical for minimizing side products .

- Oxidative ring closure : Sodium hypochlorite in ethanol at room temperature for azetidine ring formation, achieving ~70% yields with green chemistry advantages .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify substituent positions (e.g., methoxy at C4, azetidine at C3). Aromatic proton splitting patterns in pyridine (δ 7.0–8.5 ppm) and azetidine protons (δ 3.0–4.0 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. How can coupling reactions be optimized to synthesize derivatives of this compound with diverse substituents?

- Methodological Answer :

- Catalyst screening : Compare Pd(OAc)₂/XPhos vs. PdCl₂(dppf) for coupling efficiency with electron-deficient pyridines. PdCl₂(dppf) often improves yields by 15–20% .

- Solvent effects : Use DMF for polar substrates or toluene for sterically hindered boronic acids. Microwave-assisted heating (100°C, 30 min) accelerates reactions .

- Post-reaction analysis : Employ LC-MS to track intermediate formation and optimize reaction quenching (e.g., aqueous NH₄Cl for Pd removal) .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. The methoxy group enhances π-stacking with aromatic residues (e.g., Tyr in ATP-binding pockets) .

- QSAR modeling : Train models on datasets of azetidine-pyridine analogs to correlate substituents (e.g., halogenation at C2) with IC₅₀ values. Include descriptors like logP and topological polar surface area .

- MD simulations : Simulate stability in lipid bilayers (NAMD/GROMACS) to predict membrane permeability. Azetidine’s rigidity may reduce conformational flexibility, impacting bioavailability .

Q. How can contradictions in biological activity data for this compound analogs be systematically resolved?

- Methodological Answer :

- Assay standardization : Replicate studies under uniform conditions (e.g., 10% FBS in DMEM, 48-h incubation) to control for cytotoxicity variations .

- Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., demethylation of methoxy groups) that may confound activity readings .

- Orthogonal validation : Combine enzyme inhibition assays (e.g., kinase glo) with cellular viability (MTT) and apoptosis (Annexin V) assays to distinguish direct vs. indirect effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.